Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid
CAS No.:
Cat. No.: VC13788267
Molecular Formula: C25H21F2NO4
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H21F2NO4 |
---|---|
Molecular Weight | 437.4 g/mol |
IUPAC Name | (3S)-4-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C25H21F2NO4/c26-16-9-15(10-17(27)12-16)11-18(13-24(29)30)28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12,18,23H,11,13-14H2,(H,28,31)(H,29,30)/t18-/m0/s1 |
Standard InChI Key | FDRZOMBFYOMDNR-SFHVURJKSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)F)F)CC(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O |
Introduction
Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid is a synthetic organic compound used primarily in peptide synthesis and related biochemical research. The compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, and a 3,5-difluorophenyl moiety attached to a butyric acid backbone. This compound is crucial for the synthesis of complex peptides due to its ability to protect the amino group during peptide elongation, ensuring the formation of stable peptide bonds while maintaining the integrity of sensitive functional groups.
Peptide Synthesis
Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid is a valuable building block in solid-phase peptide synthesis. It allows researchers to create complex peptides with high purity and yield by protecting the amino group during the synthesis process, which is crucial for maintaining the structural integrity of the peptides.
Drug Development
The unique structure and properties of this compound make it valuable in the pharmaceutical industry. It is used in developing novel drugs, particularly those targeting specific biological pathways. The incorporation of fluorine atoms can enhance the pharmacokinetic properties of drugs, such as increasing their stability and bioavailability.
Bioconjugation
The functional groups present in this compound facilitate bioconjugation processes. Bioconjugation involves attaching biomolecules to surfaces or other molecules, which is essential in diagnostics and therapeutic applications. This process enables the creation of targeted therapies and diagnostic tools.
Neuroscience Research
While specific applications in neuroscience for Fmoc-S-3-amino-4-(3,5-difluorophenyl)-butyric acid are less documented compared to its analogs like Fmoc-(S)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, compounds with similar structures are used in studies exploring neuropharmacology and the development of treatments for neurological disorders due to their potential effects on neurotransmitter systems.
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